![molecular formula C25H27NO3 B340476 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B340476.png)
4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an isoindole core, substituted with various functional groups, including isopropyl, methyl, and phenoxy groups
Preparation Methods
The synthesis of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenol with 4-bromophenylacetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE include:
2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide: Known for its use in synthesizing triazole derivatives.
4-(2-((2-isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Utilized in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoindole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27NO3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-methyl-2-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C25H27NO3/c1-15(2)20-13-8-16(3)14-22(20)29-19-11-9-18(10-12-19)26-24(27)21-7-5-6-17(4)23(21)25(26)28/h5-6,8-15,17,21,23H,7H2,1-4H3 |
InChI Key |
VEKPZUHOSGVOGN-UHFFFAOYSA-N |
SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate](/img/structure/B340396.png)
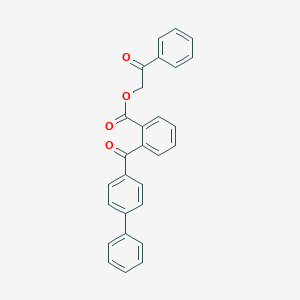
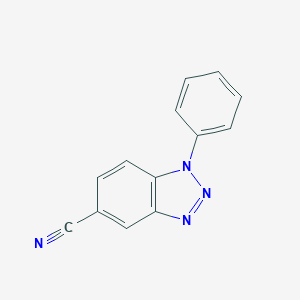
![2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid](/img/structure/B340407.png)
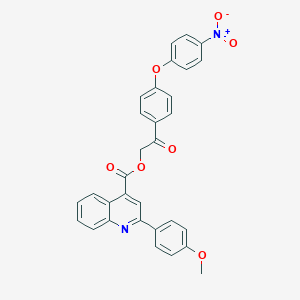
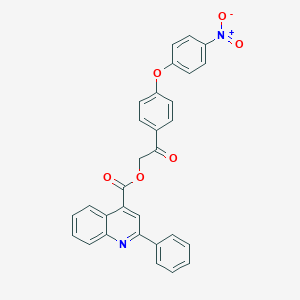
![2-(4-{4-Nitrophenoxy}phenyl)-2-oxoethyl [(4-methylbenzoyl)amino]acetate](/img/structure/B340410.png)
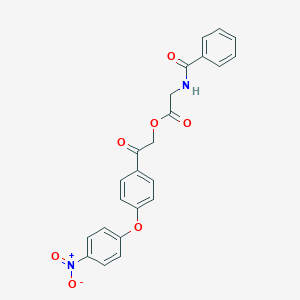
![2-(4-{4-Nitrophenoxy}phenyl)-2-oxoethyl {[(benzoylamino)acetyl]amino}acetate](/img/structure/B340412.png)
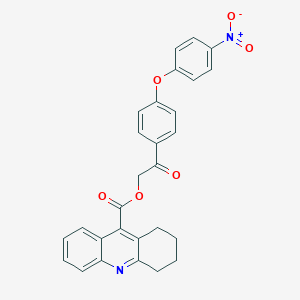
![2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE](/img/structure/B340417.png)

